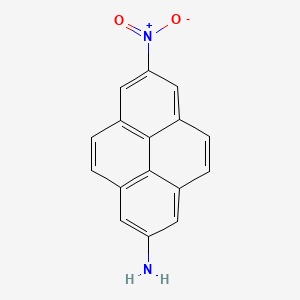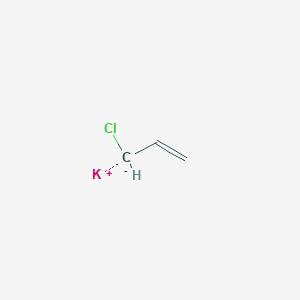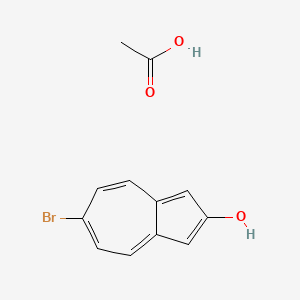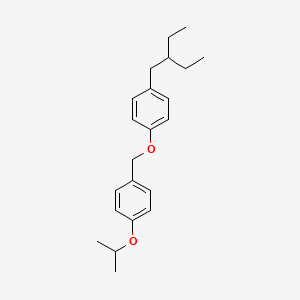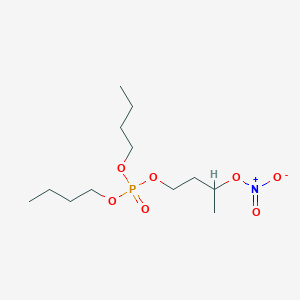
Dibutyl 3-(nitrooxy)butyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 3-(nitrooxy)butyl phosphate is an organophosphate compound characterized by the presence of nitrooxy and phosphate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3-(nitrooxy)butyl phosphate typically involves the esterification of phosphoric acid with butanol, followed by nitration. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 3-(nitrooxy)butyl phosphate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different phosphates.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products
The major products formed from these reactions include various phosphates and nitrooxy derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibutyl 3-(nitrooxy)butyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of dibutyl 3-(nitrooxy)butyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can participate in redox reactions, while the phosphate group can interact with various biological molecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Tri-n-butyl phosphate: Used in similar industrial applications but lacks the nitrooxy group.
Di-n-butyl phosphate: Similar structure but different functional groups, leading to varied reactivity and applications.
Mono-n-butyl phosphate: Another related compound with distinct properties and uses.
Uniqueness
Dibutyl 3-(nitrooxy)butyl phosphate is unique due to the presence of both nitrooxy and phosphate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
127929-40-2 |
|---|---|
Fórmula molecular |
C12H26NO7P |
Peso molecular |
327.31 g/mol |
Nombre IUPAC |
dibutyl 3-nitrooxybutyl phosphate |
InChI |
InChI=1S/C12H26NO7P/c1-4-6-9-17-21(16,18-10-7-5-2)19-11-8-12(3)20-13(14)15/h12H,4-11H2,1-3H3 |
Clave InChI |
FMSUQQJLVUKQQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCCC(C)O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



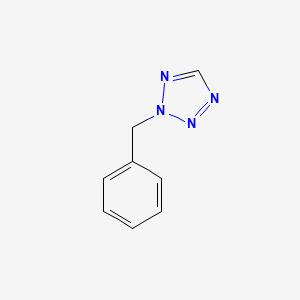
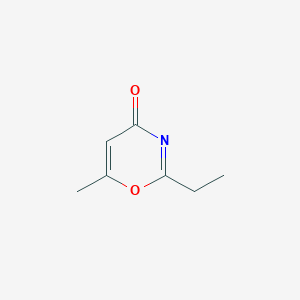
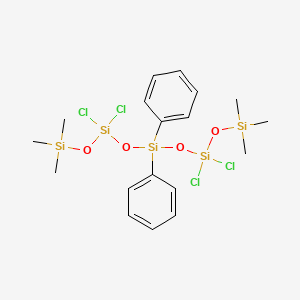
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
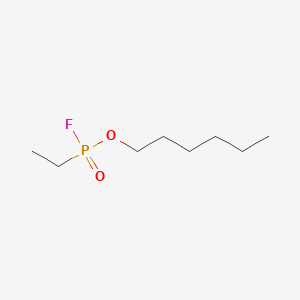
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
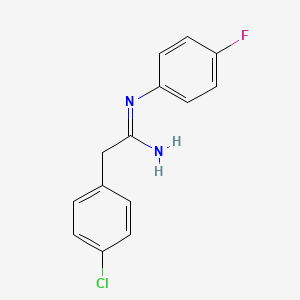
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
